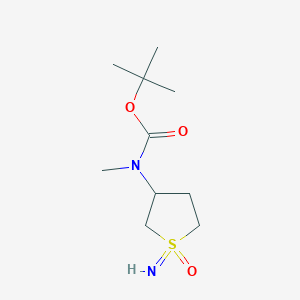

tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate is a chemical compound with the molecular formula C9H18N2O3S It is known for its unique structure, which includes a thiolane ring and a carbamate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted carbamates.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing thiolane structures exhibit significant antimicrobial properties. Tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate has been tested against various bacterial strains, showing promising results in inhibiting growth. A study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of similar thiolane derivatives against resistant bacterial strains, suggesting potential for development into new antibiotics .

Anticancer Properties

The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. A case study demonstrated that derivatives of thiolane compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The research showed that this compound could potentially enhance the efficacy of existing chemotherapeutic agents .

Material Science Applications

Polymer Chemistry

this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability. A recent study explored the use of this compound in the development of biodegradable polymers, emphasizing its role in creating environmentally friendly materials .

Data Summary Table

Mécanisme D'action

The mechanism of action of tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiolane ring and carbamate group play crucial roles in its reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)carbamate

- tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-ethylcarbamate

Uniqueness

tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate is unique due to its specific substitution pattern and the presence of both a thiolane ring and a carbamate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate, also known by its CAS number 2138219-55-1, is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the formation of covalent bonds. The thiolane ring in its structure may contribute to its reactivity and interaction with nucleophilic sites in proteins or enzymes, potentially leading to inhibition or modulation of their activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfoximines, a related class of compounds, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus (MRSA) | 0.78 - 3.125 µg/mL |

| Compound B | Enterococcus faecium (VRE) | 0.78 - 3.125 µg/mL |

These findings suggest that this compound may share similar antimicrobial properties and could be a candidate for further development in combating resistant bacterial strains .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of sulfoximine derivatives for their antibacterial activity against multidrug-resistant strains. The results showed that certain derivatives exhibited strong bactericidal effects comparable to established antibiotics like vancomycin and linezolid. This suggests that this compound could be similarly effective .

Case Study 2: Cytotoxicity Assessment

In vitro assays were conducted to assess the cytotoxicity of related thiolane compounds on human cancer cell lines. Results demonstrated significant cytotoxic effects at micromolar concentrations, indicating potential for therapeutic applications in oncology .

Propriétés

IUPAC Name |

tert-butyl N-(1-imino-1-oxothiolan-3-yl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12(4)8-5-6-16(11,14)7-8/h8,11H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQMKZBTTPTZGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCS(=N)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.